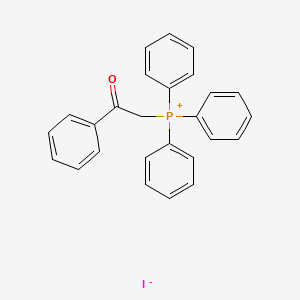

Phenacyltriphenylphosphonium iodide

Description

Strategic Importance in Modern Synthetic Methodologies

The primary strategic importance of phenacyltriphenylphosphonium iodide lies in its role as a precursor to a stabilized phosphonium (B103445) ylide, a crucial component in the Wittig reaction. organic-chemistry.orgwikipedia.org The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgucla.edu

Upon treatment with a base, this compound is deprotonated at the carbon atom adjacent to both the phosphorus and the carbonyl group, forming a resonance-stabilized ylide. The presence of the electron-withdrawing phenacyl group makes this ylide "stabilized," which dictates the stereochemical outcome of the Wittig reaction. organic-chemistry.org Stabilized ylides, such as the one derived from this salt, react with aldehydes and ketones to predominantly form (E)-alkenes (trans-isomers). organic-chemistry.orgwikipedia.org This stereoselectivity is a key advantage in the synthesis of specific target molecules.

The resulting products are typically α,β-unsaturated ketones, which are valuable intermediates in their own right, serving as substrates for a wide range of further transformations, including Michael additions and Diels-Alder reactions. researchgate.net

Beyond the classic Wittig reaction, research has shown that phosphonium salts are versatile reagents for creating a variety of chemical bonds and heterocyclic systems. nih.govrsc.orgresearchgate.net For instance, phosphonium ylides can be involved in tandem reactions, such as Michael addition-Wittig sequences, to construct complex cyclic molecules in a highly stereoselective manner. organic-chemistry.org The iodine atom present in the salt also offers possibilities for further iodine-mediated cyclization reactions, a common strategy for synthesizing heterocycles. researchgate.netrsc.org The development of one-pot methods for generating and using such reagents enhances their efficiency and applicability in complex synthetic pathways. researchgate.netresearchgate.net

Historical Context and Evolution of Research Perspectives

The story of this compound is intrinsically linked to the development of phosphorus ylide chemistry, pioneered by Georg Wittig in the mid-20th century. The Wittig reaction, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized alkene synthesis. wikipedia.org Initially, the reaction mechanism was thought to proceed through a zwitterionic intermediate called a betaine (B1666868). organic-chemistry.orgmasterorganicchemistry.com

However, extensive mechanistic studies, particularly on lithium-salt-free reactions, have led to a revised understanding. wikipedia.org The currently accepted mechanism for most Wittig reactions, including those with stabilized ylides, involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

The evolution of research has moved from simply using the Wittig reaction to create double bonds to finely tuning the reaction's stereoselectivity. organic-chemistry.org The use of specific phosphonium salts like this compound is a direct result of this evolution. Chemists learned that the nature of the substituent on the ylide carbon (the 'R' group) determines its stability and, consequently, the E/Z selectivity of the alkene product. organic-chemistry.orgwikipedia.org this compound provides a classic example of a precursor to a "stabilized" ylide, offering reliable access to (E)-alkenes. This predictability has made it a valuable tool in multi-step total synthesis where precise stereochemical control is essential.

Structure

3D Structure of Parent

Properties

CAS No. |

6230-82-6 |

|---|---|

Molecular Formula |

C26H22IOP |

Molecular Weight |

508.3 g/mol |

IUPAC Name |

phenacyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |

InChI Key |

HOFJGRYCTCIEJV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Origin of Product |

United States |

Reactivity and Mechanistic Elucidation in Organic Transformations

Phenacyltriphenylphosphonium Iodide as a Precursor to Phosphonium (B103445) Ylides

The journey of this compound in olefination reactions commences with its conversion into a phosphonium ylide. This transformation is a critical step that dictates the subsequent reactivity and stereochemical outcome of the reaction.

Generation and Stabilization of Semistabilized Ylides

This compound serves as the precursor for the generation of phenacylidenetriphenylphosphorane, a semistabilized ylide. This process involves the deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom) by a suitable base. masterorganicchemistry.comyoutube.com The resulting ylide is characterized by a resonance structure, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization imparts a degree of stability to the ylide, classifying it as "semistabilized." wikipedia.orgresearchgate.net

The stability of the ylide is a crucial factor influencing its reactivity. Unlike unstabilized ylides (where the group attached to the carbanion is an alkyl group) which are highly reactive, and stabilized ylides (containing strong electron-withdrawing groups like esters or nitriles) which are less reactive, semistabilized ylides strike a balance. wikipedia.orgresearchgate.netorganic-chemistry.org The phenacyl group, with its phenyl and carbonyl moieties, provides moderate stabilization, making the corresponding ylide reactive enough to engage with a wide range of aldehydes and ketones. wikipedia.orgnih.gov

The choice of base for the deprotonation step is important and can influence the reaction's efficiency and stereochemical outcome. masterorganicchemistry.comwikipedia.org Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are commonly employed to generate the ylide from the phosphonium salt. masterorganicchemistry.comwikipedia.org

Proton Transfer and Basicity of Ylides in Reaction Media

For instance, in certain ylide reactions, rapid and reversible intramolecular proton transfer within an intermediate can occur, potentially leading to a decrease in the enantioselectivity of the reaction. researchgate.net The extent of this proton transfer can be dependent on the stability of the ylide. researchgate.net While the primary role of the ylide is to act as a nucleophile in the Wittig reaction, its basicity can also play a role in side reactions or in influencing the nature of the reaction intermediates.

Mechanistic Investigations of Wittig Olefination Reactions

The Wittig reaction, at its core, involves the reaction of a phosphonium ylide with an aldehyde or a ketone to form an alkene and a phosphine (B1218219) oxide. adichemistry.comlumenlearning.com The mechanism of this reaction, particularly concerning the intermediates and the factors governing stereoselectivity, has been a subject of extensive research. wikipedia.orgpitt.edu

Betaine (B1666868) and Oxaphosphetane Intermediates: Computational and Experimental Evidence

The classical mechanism of the Wittig reaction was long thought to proceed through a zwitterionic intermediate called a betaine. adichemistry.comlumenlearning.com This betaine would then cyclize to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. adichemistry.comlumenlearning.com

However, extensive experimental and computational studies have led to a revised understanding of the mechanism. wikipedia.orgpitt.edu For many Wittig reactions, particularly those conducted under lithium-salt-free conditions, the formation of a betaine as a discrete intermediate is now considered less likely. wikipedia.orgpitt.edulscollege.ac.in Instead, it is proposed that the ylide and the carbonyl compound react in a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate. wikipedia.orglibretexts.org The existence of the oxaphosphetane intermediate has been supported by ³¹P-NMR spectroscopic studies. adichemistry.com

The presence of lithium salts can, however, alter the reaction pathway and favor the formation and equilibration of betaine-like species, which can influence the stereochemical outcome of the reaction. wikipedia.orgbeilstein-journals.org This phenomenon, termed "stereochemical drift," highlights the sensitivity of the Wittig reaction to the specific reaction conditions. wikipedia.org

Stereochemical Control and Diastereoselectivity (E/Z Isomerism)

A key feature of the Wittig reaction is its ability to control the geometry of the newly formed double bond, leading to either the E (trans) or Z (cis) isomer of the alkene. The stereochemical outcome is largely dependent on the stability of the phosphonium ylide. wikipedia.orgorganic-chemistry.org

For semistabilized ylides, such as the one derived from this compound, the Wittig reaction often results in a mixture of E and Z isomers, with the E-alkene typically predominating. wikipedia.orgresearchgate.net This preference for the E-isomer is attributed to the reversibility of the initial steps of the reaction. The formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to the E-alkene. adichemistry.com

In contrast, unstabilized ylides generally lead to the Z-alkene under kinetic control, while stabilized ylides strongly favor the E-alkene. wikipedia.orgorganic-chemistry.orgadichemistry.com The stereoselectivity with semistabilized ylides can be influenced by various factors, including the reaction solvent, the presence of salts, and the nature of the substituents on both the ylide and the carbonyl compound. researchgate.netresearchgate.net For instance, performing the reaction in dimethylformamide in the presence of lithium iodide can significantly enhance the formation of the Z-isomer. wikipedia.orglscollege.ac.in

Below is a table summarizing the general stereochemical outcomes of the Wittig reaction based on ylide stability:

| Ylide Type | Major Alkene Isomer | Controlling Factor |

| Unstabilized | Z-alkene | Kinetic Control |

| Semistabilized | Mixture (often E > Z) | Thermodynamic Control (equilibration) |

| Stabilized | E-alkene | Thermodynamic Control |

Kinetic and Thermodynamic Considerations in Olefin Formation

The final ratio of E/Z isomers in a Wittig reaction is a result of the interplay between kinetic and thermodynamic factors. Under conditions where the initial addition and oxaphosphetane formation are irreversible, the reaction is under kinetic control, and the product distribution reflects the relative rates of formation of the diastereomeric transition states leading to the syn- and anti-oxaphosphetanes. adichemistry.compitt.edu

For semistabilized ylides, the reversibility of the initial steps allows the system to reach thermodynamic equilibrium. adichemistry.com The anti-oxaphosphetane is generally more stable than the syn-oxaphosphetane due to reduced steric interactions between the substituents. Consequently, the reaction favors the formation of the more stable E-alkene. The driving force for the final, irreversible decomposition of the oxaphosphetane is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. adichemistry.com

The energy profile of the reaction, including the relative energies of the reactants, intermediates, transition states, and products, ultimately dictates the observed stereoselectivity. Computational studies have been instrumental in mapping these energy landscapes and providing a deeper understanding of the factors that govern the kinetic and thermodynamic control of the Wittig reaction. researchgate.net

Oxidative Olefination Reactions Featuring Phosphonium Salts

This compound is a key reagent in various organic transformations, including oxidative olefination reactions. These reactions are notable for their ability to construct complex molecular architectures under specific, controlled conditions. The involvement of hypervalent iodine reagents in these processes has opened new avenues for the synthesis of valuable organic compounds.

Hypervalent iodine compounds, particularly iodine(III) and iodine(V) derivatives, are widely used in organic synthesis as oxidizing agents due to their selective reactivity and environmentally benign nature. nih.gov In the context of olefination reactions involving phosphonium salts, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene play a crucial role in mediating the transformation. mdpi.comnih.gov The general reactivity of these iodine(III) reagents is centered on the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio moiety, which drives reductive elimination. princeton.edu

The mechanism of hypervalent iodine-mediated oxidative olefination is thought to proceed through a distinct pathway compared to traditional Wittig reactions. While a standard Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene, the oxidative variant introduces an oxidation step. The reaction likely begins with the attack of a nucleophilic species on the hypervalent iodine center. nih.gov In this specific transformation, the ylide derived from this compound can react with an aldehyde. The subsequent intermediate is then oxidized by the hypervalent iodine reagent. This process is facilitated by the favorable reduction of the iodine(III) center to a monovalent state. princeton.edu The structure of hypervalent iodine reagents, often featuring a pseudo-trigonal bipyramidal geometry in λ³-iodanes, positions ligands in a way that facilitates such oxidative processes. nih.govscripps.edu

The application of hypervalent iodine-mediated oxidation in conjunction with phosphonium salt chemistry provides a sophisticated route to α,β-unsaturated ketones. wikipedia.org These compounds are valuable synthons in organic chemistry, characterized by a conjugated system formed by a carbonyl group and a carbon-carbon double bond. wikipedia.org

The mechanistic pathway to these ketones diverges from the standard Wittig reaction. After the initial formation of the ylide from this compound, it reacts with an aldehyde. In a conventional Wittig reaction, the resulting betaine or oxaphosphetane intermediate would collapse to form an alkene and triphenylphosphine oxide. However, in the presence of a hypervalent iodine oxidant, the reaction cascade is altered. The oxidation step, mediated by the iodine(III) reagent, transforms an intermediate species, ultimately leading to the formation of the C=C double bond conjugated to the ketone. This oxidative process is essential for generating the unsaturated ketone structure rather than a simple olefinic product. The synthesis of α,β-unsaturated cyclic ketones can also be achieved through other methods, such as the dehydrogenation of secondary allylic cyclic alcohols, highlighting the importance of the unsaturation motif. google.com

Nucleophilic Substitution and Cyclization Reaction Mechanisms

The reactivity of this compound and its precursors is fundamentally governed by principles of nucleophilic attack and substitution. Kinetic studies on its formation and subsequent participation in intramolecular cyclizations provide deep insight into its chemical behavior.

This compound is typically synthesized via the nucleophilic substitution reaction between a phenacyl halide, such as phenacyl bromide, and triphenylphosphine. The kinetics of reactions involving phenacyl halides have been studied extensively to understand the mechanism of nucleophilic attack.

Studies on the reaction of substituted phenacyl bromides with various sulfur nucleophiles, like thioglycolic acid and thiophenol, confirm that the reaction proceeds via a concerted SN2 mechanism. researchgate.net The rates of these reactions were measured, and the data were correlated using the Hammett equation, which relates reaction rates to the electronic properties of substituents on the phenacyl ring. researchgate.net For instance, the reaction of 4-substituted phenacyl bromides with thioglycolic acid yielded a Hammett ρ value between 1.21 and 1.22, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the transition state. researchgate.net Conversely, a large negative ρ value of -3.9 was observed for the attack of substituted thiophenoxides on phenacyl bromide, signifying a high sensitivity to the nucleophile's structure. researchgate.net

Table 1: Hammett ρ Values for Reactions of Phenacyl Bromide Derivatives

Data sourced from kinetic studies on the reaction of phenacyl bromide derivatives with sulfur nucleophiles. researchgate.net

These kinetic data underscore the electronic factors governing the SN2 reactivity at the α-carbon of the phenacyl halide, which is the crucial step in the formation of the corresponding phosphonium salt.

Intermediates derived from phenacyl halides can undergo intramolecular cyclization to form important heterocyclic structures like benzofurans and benzothiophenes. One efficient one-pot method involves the reaction of 2-mercaptobenzoic acid with substituted phenacyl bromides in the presence of a base. researchgate.net The reaction proceeds through an initial SN2 attack by the sulfur nucleophile on the bromomethyl ketone. The resulting intermediate then undergoes an in-situ intramolecular cyclization to yield 2-aroylbenzo[b]thiophen-3-ols in high yields. researchgate.net

The electrophilic carbon atom alpha to the carbonyl group in this compound and its precursors is susceptible to attack by a wide range of nucleophiles, including those containing sulfur and nitrogen.

As detailed in kinetic studies, sulfur nucleophiles such as thioglycolic acid and thiophenol readily react with phenacyl bromide in an SN2 fashion to form thioether derivatives. researchgate.net Thioethers themselves can act as nucleophiles, reacting with alkylating agents to form sulfonium (B1226848) salts. The high nucleophilicity of sulfur compounds makes these reactions efficient.

The reactivity with nitrogen nucleophiles is also well-documented. For instance, triphenylphosphoranylidenesuccinic anhydride, a related phosphorus-containing compound, reacts with various nitrogen nucleophiles including amines and hydrazines. In the case of phenacyl halides, reactions with nitrogen heterocycles like indole (B1671886) can be achieved using a mild base, leading to N-alkylation. These reactions are generally well-behaved, providing good yields of the functionalized products. The reaction of phenacyl bromide with 2-(phenyl)thiazolidines has also been studied, showing second-order kinetics where electron-releasing substituents on the nucleophile facilitate the reaction. researchgate.net This demonstrates the broad applicability of phenacyl derivatives in forming C-S and C-N bonds, which are crucial linkages in many biologically active molecules and functional materials.

Strategic Applications in Complex Organic Synthesis

Construction of Alkenes and Polyconjugated Systems

The most prominent application of phenacyltriphenylphosphonium iodide is in the Wittig reaction, a powerful method for synthesizing alkenes from carbonyl compounds. Upon treatment with a base, the phosphonium (B103445) salt is deprotonated to form a phosphorus ylide. This ylide, a key intermediate, then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide as a byproduct. The carbonyl group in the phenacyl moiety makes this a "stabilized ylide," which influences the reaction's outcome.

The stereochemistry of the alkene product in a Wittig reaction is largely determined by the nature of the ylide. The ylide derived from this compound is stabilized by the adjacent carbonyl group, which can delocalize the negative charge. According to established principles of the Wittig reaction, stabilized ylides generally lead to the formation of (E)-alkenes with high selectivity. nih.govnih.gov This stereochemical preference is a critical factor in the strategic planning of complex molecule synthesis where specific double bond geometry is required.

The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. For stabilized ylides, the reaction is typically under thermodynamic control, allowing for equilibration to the more stable intermediate that leads to the (E)-alkene. nih.gov

Table 1: Representative Wittig Reaction using this compound

| Aldehyde/Ketone | Base | Product (Alkene) | Predominant Stereoisomer |

|---|---|---|---|

| Benzaldehyde | NaH | 1,3-Diphenyl-2-propen-1-one | (E)-isomer |

| Cyclohexanone | n-BuLi | 2-(Cyclohexylidene)-1-phenylethanone | N/A |

| Acetone | NaOMe | 4-Phenyl-3-buten-2-one | (E)-isomer |

This table illustrates the general application and expected stereoselectivity based on the principles of the Wittig reaction with stabilized ylides. Specific yields and ratios would be dependent on detailed experimental conditions.

Carbon homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental operation in organic synthesis. youtube.com this compound serves as a reagent for two-carbon homologation of carbonyl compounds. In this context, the Wittig reaction introduces a phenacyl group (a two-carbon chain with a phenyl ring and a carbonyl group) in place of the carbonyl oxygen. This transformation converts an aldehyde or ketone into a larger α,β-unsaturated ketone, providing a versatile synthetic intermediate for further modifications. youtube.com

Synthesis of Heterocyclic Compounds

While the Wittig reaction is its primary application, the structural components of this compound and its precursors are also valuable in the synthesis of various heterocyclic systems.

The synthesis of substituted benzofurans is an area of significant interest in medicinal and materials chemistry. organic-chemistry.orgjocpr.comnih.gov However, based on a review of the scientific literature, the direct application of this compound as a starting material or key reagent in the facile synthesis of substituted benzofurans is not a widely documented strategy. Common methods for benzofuran (B130515) synthesis often involve intramolecular cyclization of precursors such as ortho-hydroxyphenacyl derivatives or oxidative cyclization of ortho-hydroxystilbenes. organic-chemistry.orgnih.gov

The phenacyl moiety is a key building block for various heterocycles. A classic example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comclockss.orgias.ac.in Phenacyl halides (such as phenacyl bromide, the direct precursor to the phosphonium salt) are commonly used in this reaction to produce 2,4-disubstituted thiazoles, which are important scaffolds in medicinal chemistry. nih.govclockss.org

Table 2: Hantzsch Thiazole Synthesis using a Phenacyl Halide Precursor

| α-Haloketone | Thioamide | Product |

|---|---|---|

| Phenacyl Bromide | Thioacetamide | 2-Methyl-4-phenylthiazole |

| Phenacyl Bromide | Thiourea | 2-Amino-4-phenylthiazole |

Regarding pyrazoles, numerous synthetic methods exist, including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.comchim.itorganic-chemistry.org While there are methods for synthesizing phosphorus-containing pyrazole (B372694) derivatives, a direct and common synthetic route starting from this compound is not prominently featured in the chemical literature. chim.it

Catalytic Roles in Polymerization and Material Science Research

Phosphonium salts, in general, can have applications in materials science, for instance as phase-transfer catalysts or as components in ionic liquids. However, a survey of the literature does not indicate a specific or significant role for this compound as a catalyst in polymerization processes or in mainstream material science research.

Advancement Reactions in Epoxy Resin Systems: Mechanistic Insights into Phosphonium Catalysis

Quaternary phosphonium salts, including this compound, are recognized for their role as catalysts in the advancement of epoxy resins. This process involves reacting a low molecular weight epoxy resin, such as the diglycidyl ether of bisphenol A (DGEBA), with a phenolic compound to increase its molecular weight. googleapis.com The catalyst's function is to accelerate the reaction between the epoxide groups and the phenolic hydroxyl groups.

The catalytic mechanism is believed to proceed through an ionic pathway. Triphenylphosphine (PPh3), which can be generated from the phosphonium salt, can initiate the polymerization of DGEBA. researchgate.net The ideal catalyst in these systems should be sufficiently active to achieve the desired molecular weight but not so reactive that it leads to uncontrolled polymerization or gelation. googleapis.com Bisphosphonium salts have been investigated as highly effective catalysts that can improve the shelf-life of pre-catalyzed epoxy resin compositions. google.com The choice of the counter-ion (anion) and the substituents on the phosphorus atom can influence the catalyst's activity and thermal stability. google.comalfachemic.com For instance, certain phosphonium phenoxide catalysts have been shown to be surprisingly unreactive with epoxy resins at storage temperatures, which is a desirable characteristic for commercial applications. google.com

The advancement reaction is crucial for producing higher molecular weight epoxy resins that are solid at room temperature and have tailored properties for various applications, including coatings, adhesives, and composites. The effectiveness of phosphonium salt catalysts in this context is demonstrated by their ability to promote the reaction to completion without premature deactivation. google.com

Exploration of Catalytic Properties in Novel Organic Transformations

Beyond their use in epoxy chemistry, phosphonium salts like this compound are valuable as phase-transfer catalysts and in promoting other novel organic reactions. rsc.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Quaternary phosphonium salts are effective in this role due to their ability to form lipophilic ion pairs with aqueous anions, transporting them into the organic phase to react. alfachemic.com

Recent research has highlighted the application of phosphonium salts in a variety of catalytic transformations:

Alkylation and Arylation Reactions: Phosphonium salts can be used directly for the site-selective alkylation of p-quinols, proceeding through an in situ generation of a phosphorus ylide. acs.org This provides a novel route for the synthesis of complex aryl ketones, esters, and amides. acs.org

Cycloaddition Reactions: While less common, certain phosphonium salt phase-transfer catalysts have been successfully employed in cycloaddition reactions, such as the reaction of an acetal (B89532) with an activated imine to produce disubstituted lactam products in high yield. alfachemic.com

Asymmetric Transformations: The development of chiral quaternary phosphonium salts has opened up new possibilities in asymmetric phase-transfer catalysis. rsc.org These catalysts have been used in reactions like the asymmetric amination of β-ketoesters, achieving moderate to good yields and enantioselectivity. alfachemic.com

The versatility of phosphonium salts is further demonstrated by their use as ligands in metal-catalyzed cross-coupling reactions. For example, specific phosphonium salts are excellent ligands for palladium-catalyzed Suzuki reactions, which are fundamental for forming carbon-carbon bonds. thieme-connect.com

The catalytic performance of this compound and related salts is often dependent on the reaction conditions and the nature of the substrates involved. The table below summarizes the catalytic activity of phosphonium salts in various reaction types.

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Finding | Reference |

| Alkylation | Quaternary Phosphonium Salt | p-Quinols, Phosphonium Salts | α-(m-aminoaryl) esters, amides, ketones | Site-selective alkylation via a 5-membered betaine-type intermediate. | acs.org |

| Asymmetric Amination | Chiral Quaternary Phosphonium Salt | β-Ketoesters | Aminated β-Ketoesters | Enables asymmetric synthesis with moderate enantioselectivity. | alfachemic.com |

| Cycloaddition | Fluorinated Quaternary Phosphonium Salt | Acetal, Activated Imine | Disubstituted Lactam | High yield and diastereoselectivity where other catalysts fail. | alfachemic.com |

| Suzuki Cross-Coupling | Di(1-adamantyl)alkylphosphonium Salts | Chloroarenes, Arylboronic Acids | Biaryls | Excellent ligands for palladium catalyst, effective for unreactive chlorides. | thieme-connect.com |

Advanced Characterization and Theoretical Computational Studies

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for identifying and characterizing the transient species that are formed during a chemical reaction. In the study of reactions involving phenacyltriphenylphosphonium iodide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, have been pivotal in providing structural and mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the in-situ detection and characterization of reaction intermediates. In the context of the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide (derived from a phosphonium salt like this compound) with a carbonyl compound, low-temperature NMR studies have been instrumental. ucc.ie These studies have allowed for the direct observation of key intermediates such as oxaphosphetanes. researchgate.netwikipedia.org The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides crucial information about the connectivity and chemical environment of atoms within these transient species. semanticscholar.orgjhu.edunih.gov For instance, the chemical shifts and coupling constants can help to distinguish between different diastereomeric intermediates, providing insights into the stereoselectivity of the reaction. nih.gov The application of advanced NMR techniques, such as 2D correlation spectroscopy (COSY), can further aid in elucidating the structure of complex intermediates in crude reaction mixtures. nih.gov The ability to monitor the reaction over time using NMR also provides kinetic data, offering a more complete picture of the reaction mechanism. researchgate.netrsc.org

Table 1: Selected Crystallographic Data for a Phosphorus Ylide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 9.6227(5) |

| b (Å) | 22.6945(15) |

| c (Å) | 13.6384(8) |

| β (°) | 109.214(4) |

| Volume (ų) | 2812.5(3) |

| This table presents a selection of crystallographic data for a representative phosphorus ylide, highlighting the precision of X-ray diffraction analysis. Data sourced from a study on new phosphorus ylides. researchgate.net |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov In the study of reactions involving this compound, IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant absorptions and the appearance of product absorptions. odinity.comwpmucdn.com For example, in a Wittig reaction, the characteristic C=O stretching frequency of the starting aldehyde or ketone will disappear, while new peaks corresponding to the C=C bond of the alkene product will emerge. odinity.com IR spectroscopy is particularly useful for characterizing reaction intermediates, as the vibrational frequencies of specific bonds can provide clues about the structure of these transient species. wpmucdn.com For instance, changes in the carbonyl stretching frequency can indicate the formation of an intermediate where the carbonyl group is involved in bonding. researchgate.net

Table 2: Characteristic IR Frequencies for a Wittig Reaction

| Functional Group | Starting Material (Aldehyde) | Product (Alkene) |

| C=O Stretch | ~1720 cm⁻¹ | Absent |

| =C-H Stretch | Absent | ~3030 and 2950 cm⁻¹ |

| C=C Stretch | Absent | ~1590 cm⁻¹ |

| This table illustrates the typical changes in IR absorption frequencies observed during a Wittig reaction, indicating the conversion of a carbonyl group to an alkene. odinity.com |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, energetics, and reaction dynamics that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of complex organic reactions. rsc.orgrsc.org DFT calculations can be used to map out the entire potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. mdpi.comresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.netnih.gov In the context of the Wittig reaction, DFT studies have been instrumental in elucidating the mechanism, including the formation of the oxaphosphetane intermediate and its subsequent decomposition to form the alkene and triphenylphosphine (B44618) oxide. nih.govresearchgate.net These calculations have helped to rationalize the observed stereoselectivity of the reaction by comparing the energies of the different transition states leading to the E and Z isomers. nih.gov

Computational methods, particularly DFT, allow for a detailed analysis of the electronic structure of molecules. ijcce.ac.ir The analysis of bonding, electron density, and molecular orbitals provides fundamental insights into the reactivity of chemical species. researchgate.net For phosphonium ylides, computational studies can quantify the contribution of the ylidic and ylene resonance structures, which is crucial for understanding their nucleophilic character. researchgate.net The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of a molecule, predicting sites of electrophilic and nucleophilic attack. researchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps to explain the reactivity and selectivity of the ylide in reactions such as the Wittig reaction. semanticscholar.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity, regioselectivity, and stereoselectivity of the ylide derived from this compound in Wittig reactions can be predicted and rationalized through advanced computational studies, primarily employing density functional theory (DFT). These theoretical investigations provide profound insights into the reaction mechanisms, transition states, and the factors governing the final product distribution.

The ylide generated from this compound, known as benzoylmethylenetriphenylphosphorane, is classified as a "stabilized ylide." This classification is due to the presence of the benzoyl group, an electron-withdrawing substituent, which delocalizes the negative charge on the ylidic carbon atom. This stabilization significantly influences the ylide's reactivity and the stereochemical outcome of its reactions with carbonyl compounds. masterorganicchemistry.comadichemistry.comwikipedia.orgorganic-chemistry.org

Reactivity Prediction

Computational studies have established that the reactivity of phosphorus ylides is inversely related to their stability. chem-station.com Stabilized ylides, such as benzoylmethylenetriphenylphosphorane, are less reactive than their non-stabilized counterparts. adichemistry.com This reduced reactivity means that the initial step of the Wittig reaction, the nucleophilic attack of the ylide on the carbonyl carbon, is often reversible. adichemistry.comstackexchange.com

DFT calculations can quantify the reactivity by determining the activation energy barriers for the reaction pathway. The energy profile for the reaction of a stabilized ylide with an aldehyde typically shows a higher activation barrier for the formation of the oxaphosphetane intermediate compared to reactions with non-stabilized ylides.

Regioselectivity Prediction

The Wittig reaction is highly regioselective, consistently forming a carbon-carbon double bond at the position of the original carbonyl group. libretexts.orglibretexts.org The nucleophilic carbon of the ylide invariably attacks the electrophilic carbon of the carbonyl group. Computational models confirm this high regioselectivity, showing a significant energy preference for this pathway over any other potential addition patterns. The initial [2+2] cycloaddition mechanism, supported by DFT calculations, inherently dictates this regiochemical outcome. wikipedia.orgnih.gov

Stereoselectivity Prediction

One of the most critical aspects elucidated by computational studies is the stereoselectivity of the Wittig reaction. For stabilized ylides like benzoylmethylenetriphenylphosphorane, the reaction predominantly yields the (E)-alkene. adichemistry.comwikipedia.orgorganic-chemistry.orgstackexchange.comnih.gov Theoretical models have been instrumental in explaining this preference, supplanting earlier mechanistic hypotheses.

Early theories suggested that the stereoselectivity arose from the thermodynamic equilibration of betaine (B1666868) intermediates. However, extensive DFT calculations have provided strong evidence for a kinetically controlled process where the formation of the oxaphosphetane intermediate is the stereochemistry-determining step. wikipedia.orgstackexchange.comnih.gov

The preference for the (E)-alkene is attributed to the minimization of unfavorable steric and electronic interactions in the transition state leading to the oxaphosphetane. Specifically, for stabilized ylides, dipole-dipole interactions between the ylide and the carbonyl compound play a crucial role. stackexchange.comnih.gov The transition state leading to the trans oxaphosphetane (which decomposes to the (E)-alkene) is lower in energy because the dipoles of the ylide's stabilizing group (the benzoyl group) and the carbonyl group are oriented in an anti-fashion, which is electrostatically favorable. stackexchange.com In contrast, the transition state leading to the cis oxaphosphetane (and subsequently the (Z)-alkene) suffers from destabilizing dipole-dipole repulsions.

Table 1: Predicted Stereochemical Outcome and Rationale for the Wittig Reaction of Benzoylmethylenetriphenylphosphorane with an Aldehyde

| Feature | Prediction for Benzoylmethylenetriphenylphosphorane | Rationale based on Computational Studies |

| Ylide Type | Stabilized | The benzoyl group is electron-withdrawing, delocalizing the negative charge on the ylidic carbon. |

| Major Product | (E)-Alkene | The reaction is under kinetic control, favoring the transition state of lower energy. wikipedia.orgstackexchange.com |

| Key Factor | Dipole-Dipole Interactions | The transition state leading to the (E)-alkene minimizes unfavorable dipole-dipole repulsions between the benzoyl and carbonyl groups. stackexchange.comnih.gov |

| Intermediate Formation | Reversible Oxaphosphetane Formation | The stability of the ylide allows for potential reversibility in the formation of the oxaphosphetane, ensuring the lowest energy pathway is followed. adichemistry.comstackexchange.com |

Future Directions and Emerging Research Frontiers

Development of Immobilized or Supported Phosphonium (B103445) Reagents

To address challenges associated with the separation of triphenylphosphine (B44618) oxide byproduct from reaction mixtures, significant research is being directed towards the development of immobilized or supported phosphonium reagents. This approach involves anchoring the phosphonium salt to a solid support, such as a polymer, which facilitates easier purification and potential recycling of the reagent.

Hypercrosslinked porous polymers incorporating phosphonium salts have been developed, demonstrating high surface areas that are beneficial for catalytic applications. researchgate.net These materials can be used for selectively capturing and converting carbon dioxide into cyclic carbonates. researchgate.net The use of polymer-supported phosphine-functionalized materials is also a key area of interest, with applications in recyclable catalysis for carbon-carbon and carbon-heteroatom bond formation. rsc.org

Table 1: Examples of Supported Phosphonium Reagents and Their Applications

| Support Material | Phosphonium Reagent Type | Application | Reference |

| Hypercrosslinked Porous Polymer | Generic Phosphonium Salt | CO2 capture and conversion | researchgate.net |

| Polymer | Phosphine-functionalized | Recyclable catalysis for C-C and C-X bond formation | rsc.org |

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of phenacyltriphenylphosphonium iodide and related phosphonium ylides into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and sustainable chemical manufacturing. Continuous flow processes offer numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and the potential for higher yields and purity.

The use of ionic liquids, including phosphonium-based salts, as both the solvent and reagent in Wittig reactions is being explored. nih.gov Theoretical studies suggest that in certain phosphonium ionic liquids, the anion can deprotonate the cation to form a phosphorus ylide, which can then participate in the Wittig reaction. nih.gov This concept opens the door for designing integrated systems where the phosphonium salt acts as a recyclable component within a continuous flow reactor.

Mechanistic Studies on Less Explored Reactivity Modes

While the Wittig reaction is the most prominent application of this compound, researchers are increasingly investigating its less explored reactivity modes. These studies aim to uncover new synthetic transformations and gain a deeper understanding of the fundamental chemical behavior of phosphonium ylides.

One area of focus is the cycloaddition reactions of phosphonium ylides. rsc.orgacs.orgcdnsciencepub.com For instance, cyclic ylides have been shown to react with various multiple-bonded compounds to form novel heterocyclic structures. rsc.org The reaction of α-oxophosphonium ylides with halogens in the presence of nucleophiles has also been studied, leading to the synthesis of substituted alkenes and providing insights into the reaction mechanism, which is thought to involve halonium ion intermediates. mdpi.com Furthermore, the ambident nucleophilicity of carbonyl-stabilized phosphonium ylides is being exploited in catalysis, for example, in the selective acylation of primary hydroxyl groups. acs.orgacs.org

Bioorthogonal Chemistry and Chemical Biology Applications

The principles of phosphonium chemistry are highly relevant to the burgeoning fields of bioorthogonal chemistry and chemical biology. While direct applications of this compound in this context are still emerging, the broader reactivity of phosphines and phosphonium salts provides a strong foundation for future research.

The Staudinger ligation, a reaction between a phosphine (B1218219) and an azide (B81097) to form an aza-ylide, is a cornerstone of bioorthogonal chemistry. nih.govcatalysis.blogthermofisher.comwikipedia.org This reaction allows for the highly selective labeling and modification of biomolecules in their native environment. nih.govbohrium.comresearchgate.netnih.govresearchgate.net Researchers are developing new phosphine reagents to improve the efficiency and scope of the Staudinger ligation, including phosphinothiols that lead to high-yielding, traceless ligations for peptide and protein synthesis. organic-chemistry.org The development of bioorthogonal phosphines is an active area of research, with the goal of creating robust and versatile chemical probes for studying biological systems. bohrium.com

Design of Next-Generation Phenacylphosphonium Reagents for Enhanced Selectivity and Efficiency

Building on the foundation of existing phosphonium chemistry, scientists are actively designing next-generation phenacylphosphonium reagents with enhanced selectivity and efficiency. These efforts are focused on modifying the structure of the phosphonium salt to fine-tune its reactivity and achieve specific synthetic outcomes.

Recent research has demonstrated the synthesis of novel phosphonium salts through various methods, including four-component reactions and photocatalysis. rsc.orgresearchgate.net The modification of substituents on the phosphorus atom and the ylidic carbon can significantly influence the reactivity and stereoselectivity of the Wittig reaction. nih.govfiveable.me For example, the development of ylides with tunable electronic and steric properties has enabled highly stereoselective olefination reactions. acs.org Additionally, the synthesis of functionalized phosphonium salts, such as those containing organotrifluoroborates, opens up new avenues for tandem reactions that combine the Wittig reaction with other transformations like the Suzuki-Miyaura cross-coupling. nih.gov The creation of sterically hindered phosphonium salts has also been shown to be effective in stabilizing palladium nanoparticles used in catalysis. nih.gov

Q & A

Q. What are the key physical and chemical properties of phenacyltriphenylphosphonium iodide, and how do they influence its handling in laboratory settings?

this compound (CAS: 1243-97-6) is a phosphonium salt with the molecular formula C₂₅H₂₂IP and a molecular weight of 480.33 g/mol . Its bromide analogue (CAS: 6048-29-9) has a melting point of 263–268°C, suggesting similar thermal stability for the iodide derivative . Key considerations for handling include its hygroscopic nature and sensitivity to moisture, which necessitates storage in anhydrous conditions. Safety protocols should align with its irritant properties (R36/37/38), requiring protective equipment and proper ventilation .

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with an α-halo ketone (e.g., phenacyl iodide). Aprotic solvents like toluene or dichloromethane are preferred to avoid side reactions. For example, in analogous reactions with phenacyl bromide, refluxing conditions (110–120°C) yield phosphonium salts with ~30% efficiency, alongside byproducts like dibenzoylethane . Key parameters include stoichiometric control of triphenylphosphine, solvent polarity, and reaction time to minimize decomposition.

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?

Competing pathways arise from the reactivity of α-halo ketones. To favor substitution over elimination:

- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

- Maintain low temperatures (0–25°C) to reduce thermal activation of elimination.

- Optimize the nucleophile-to-substrate ratio (e.g., excess triphenylphosphine) to drive substitution . Mechanistic studies suggest that internal phosphonium alkoxide intermediates may form, which can collapse into undesired products if not quenched promptly .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound, and how do they resolve structural ambiguities?

- ¹H/³¹P NMR : The phosphorus center in phosphonium salts typically shows a ³¹P NMR shift near +20 ppm , distinct from phosphine oxides (~+30 ppm) .

- X-ray diffraction (XRD) : Single-crystal XRD can confirm the tetrahedral geometry around phosphorus. For example, analogous HgI₂ structures were resolved using powder XRD and Laue photography, highlighting the importance of unit-cell parameter analysis (e.g., axis ratios) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M-I]⁺ at m/z 353.1 for C₂₅H₂₂P⁺) .

Q. How does the iodide counterion influence the reactivity of phenacyltriphenylphosphonium salts compared to bromide analogues?

The iodide ion’s larger size and lower electronegativity reduce lattice energy, enhancing solubility in polar solvents. This can accelerate nucleophilic displacement in reactions like Wittig olefination. However, iodide’s weaker leaving-group ability (compared to bromide) may require harsher conditions (e.g., elevated temperatures) for ylide formation .

Methodological and Analytical Considerations

Q. What strategies optimize the purification of this compound from reaction mixtures?

- Recrystallization : Use solvent pairs like ethanol/ethyl acetate to exploit solubility differences.

- Column chromatography : Employ silica gel with eluents such as dichloromethane/methanol (95:5) to separate phosphonium salts from organic byproducts.

- Ion-exchange resins : Selectively replace iodide with other anions (e.g., PF₆⁻) for improved stability .

Q. How can researchers address discrepancies in reported melting points or spectroscopic data for this compound?

Variations often arise from impurities or polymorphic forms. Cross-validate using:

- Differential Scanning Calorimetry (DSC) to confirm phase transitions.

- Elemental analysis (C, H, N, P) to verify stoichiometry.

- Comparative studies with authenticated samples from academic suppliers (e.g., Kanto Reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.